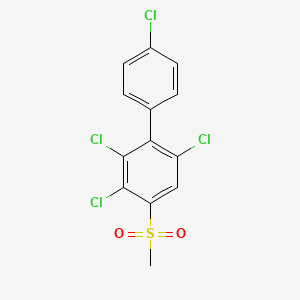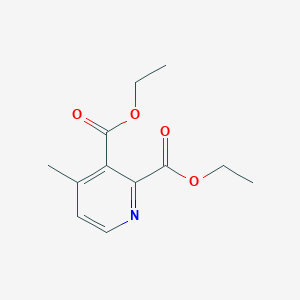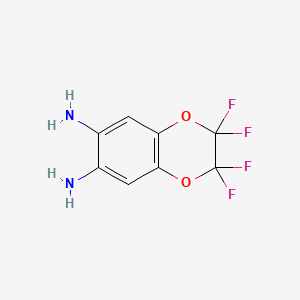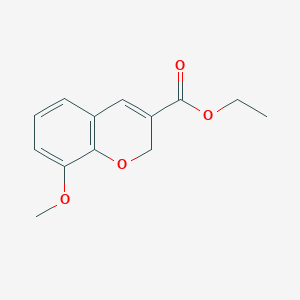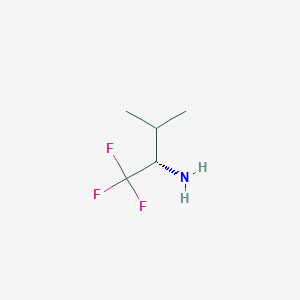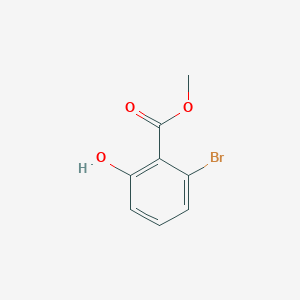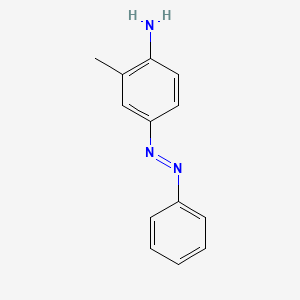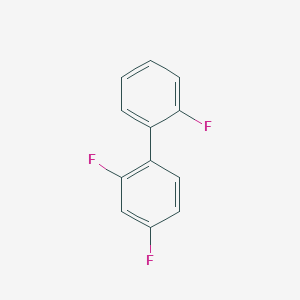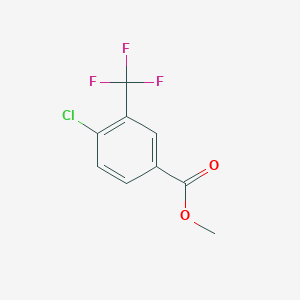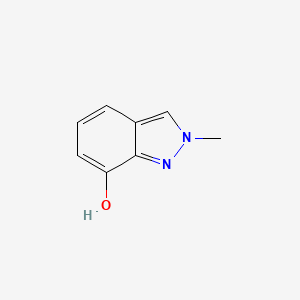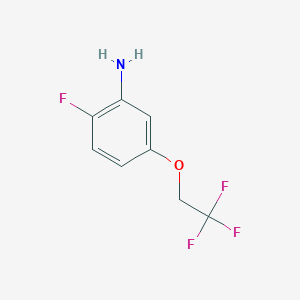
2-Fluoro-5-(2,2,2-trifluoroethoxy)aniline
説明
The compound 2-Fluoro-5-(2,2,2-trifluoroethoxy)aniline is a fluorinated aniline derivative, which is a class of compounds that have been extensively studied due to their interesting chemical properties and potential applications. Fluorinated anilines are known for their unique reactivity patterns, which are influenced by the presence of fluorine atoms. These compounds are relevant in various fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of fluorinated anilines can be complex due to the reactivity of the fluorine atom. In the context of this compound, although the specific synthesis is not detailed in the provided papers, the general approach to synthesizing such compounds often involves palladium-catalyzed amination reactions. For instance, the synthesis of 2-amino-5-[18F]fluoropyridines was achieved through a palladium-catalyzed reaction of 2-bromo-5-[18F]fluoropyridine with various amines, including aniline . This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of fluorinated anilines is characterized by the presence of fluorine atoms, which can significantly influence the electronic properties of the molecule. Fluorine is highly electronegative, and its inclusion in an aniline derivative can affect the electron distribution within the molecule, potentially leading to increased reactivity at certain positions. For example, the presence of fluorine in the para position of an aniline derivative can lead to bioactivation to reactive benzoquinoneimines .
Chemical Reactions Analysis
Fluorinated anilines participate in various chemical reactions, often displaying unique reactivity due to the influence of fluorine. The bioactivation of fluoroanilines, for example, can result in the formation of reactive benzoquinoneimines, which are primary reaction products when a fluorine substituent is present at the para position . Additionally, the reactions of 2,2,2-trifluoroethylamine with nitrobenzenes have been studied, showing that the reactions are not base catalyzed in certain solvents . This information could be relevant when considering the reactivity of the trifluoroethoxy group in this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of fluorine atoms. Fluorine's high electronegativity can lead to increased stability of certain molecular structures and influence the acidity and basicity of the compound. The solubility, boiling point, and melting point can also be affected by the fluorine content. While the specific properties of this compound are not detailed in the provided papers, it is known that fluorinated compounds often have unique properties that make them valuable in various applications .
科学的研究の応用
Synthesis and Chemical Applications
Fluorinated compounds, such as fluorinated pyrimidines and their derivatives, are extensively studied for their potential in treating cancer. For instance, fluorine chemistry contributes to the precise use of fluorinated pyrimidines (FPs) like 5-Fluorouracil (5-FU) in cancer treatment, highlighting methods for 5-FU synthesis and the incorporation of isotopes to study its metabolism and biodistribution. Such insights are crucial for understanding how FPs perturb nucleic acid structure and dynamics, offering pathways to more effective cancer treatments (Gmeiner, 2020).
Environmental Impact and Degradation
The environmental persistence and potential toxicity of long-chain fluorinated substances have prompted research into their biodegradation. Studies on fluorinated surfactants and their metabolites aim to understand their environmental fate and develop approaches for mitigating their adverse effects. This includes investigating the role of biodegradation in reducing environmental contamination by such compounds (Frömel & Knepper, 2010).
Applications in Material Science
Fluorinated compounds are integral to the development of materials with unique properties. For example, the incorporation of fluoro substituents into liquid crystal materials alters their melting points, mesophase morphology, and physical properties such as dielectric anisotropy and optical anisotropy. This versatility allows for the tailoring of materials for specific applications in displays and other technologies (Hird, 2007).
Biomedical Applications
In the biomedical field, fluorinated compounds are being explored for their potential in drug design and imaging. The novel physicochemical properties of perfluorinated molecules, such as chemical inertness and thermal stability, open new avenues in protein design and imaging diagnostics. This includes enhancing the stability of proteins against denaturation and developing proliferation tracers for cancer imaging (Buer & Marsh, 2012; Been et al., 2004).
Environmental and Health Risks
While fluorinated compounds offer significant benefits, their environmental and health risks cannot be overlooked. Persistent organic pollutants (POPs) including per- and polyfluoroalkyl substances (PFASs) have raised concerns due to their bioaccumulation and potential toxicity. Research into alternative PFAS compounds seeks to find safer replacements without compromising on the unique benefits provided by fluorinated substances (Wang et al., 2013).
Safety and Hazards
While specific safety and hazard information for 2-Fluoro-5-(2,2,2-trifluoroethoxy)aniline was not found, it’s important to handle all chemical compounds with care. General safety measures include avoiding contact with skin and eyes, not inhaling or ingesting the compound, and using the compound only in well-ventilated areas .
作用機序
Pharmacokinetics
A related compound, 2-fluoroaniline, is known to be efficiently metabolized, primarily by 4-hydroxylation with subsequent sulfate or glucuronide formation . At least 80% of the dose is excreted in the urine within 24 hours . These properties may have an impact on the bioavailability of 2-Fluoro-5-(2,2,2-trifluoroethoxy)aniline, but direct studies are needed to confirm this.
特性
IUPAC Name |
2-fluoro-5-(2,2,2-trifluoroethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4NO/c9-6-2-1-5(3-7(6)13)14-4-8(10,11)12/h1-3H,4,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFCMANEZHHHTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801252848 | |
| Record name | 2-Fluoro-5-(2,2,2-trifluoroethoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801252848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1245823-39-5 | |
| Record name | 2-Fluoro-5-(2,2,2-trifluoroethoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245823-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-5-(2,2,2-trifluoroethoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801252848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



